molecular formula C20H23ClN4OS B083685 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1

4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide

Cat. No. B083685
CAS RN: 14053-35-1
M. Wt: 402.9 g/mol
InChI Key: PURWGRLHMWOIRC-UHFFFAOYSA-N
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Description

4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the phenothiazine family of compounds and is known to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is not fully understood, but it is known to act as a dopamine receptor antagonist. It has been shown to bind to the D2 dopamine receptor with high affinity, blocking the effects of dopamine on the receptor. This mechanism of action is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide.

Biochemical And Physiological Effects

4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to a decrease in dopamine activity. This effect is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its ability to selectively block the D2 dopamine receptor, making it a valuable tool for researchers studying the effects of dopamine on the central nervous system. However, one of the limitations of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its potential for toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. One area of research is the development of new drugs based on the structure of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, which may have improved pharmacological properties. Another area of research is the study of the effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for various inflammatory diseases should be further explored.
Conclusion
In conclusion, 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively block the D2 dopamine receptor makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research is needed to fully understand the mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide involves the reaction of 3-(2-chlorophenothiazin-10-yl)propylamine with piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide in its pure form.

Scientific Research Applications

4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been used to study the effects of various drugs on the central nervous system, including the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for schizophrenia.

properties

CAS RN

14053-35-1

Product Name

4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide

Molecular Formula

C20H23ClN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26)

InChI Key

PURWGRLHMWOIRC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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